molecular formula C7H14N2O B3153081 N-ethylpyrrolidine-2-carboxamide CAS No. 750514-83-1

N-ethylpyrrolidine-2-carboxamide

Cat. No. B3153081
CAS RN: 750514-83-1
M. Wt: 142.2 g/mol
InChI Key: KACAMSDOZKVKNP-UHFFFAOYSA-N
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Description

N-ethylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to an ethyl group and a carboxamide group . The InChI code for this compound is 1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3, (H,8,10) .

Scientific Research Applications

Antimicrobial Activities

N-ethylpyrrolidine-2-carboxamide derivatives have been explored for their potential antimicrobial activities. A study by Ovonramwen et al. (2021) focused on synthesizing a specific derivative, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, and tested its antimicrobial effectiveness against various Gram-positive and Gram-negative bacteria, as well as Candida albicans. However, the synthesized compound showed no significant activity against the tested organisms (Ovonramwen, Owolabi, & Falodun, 2021).

Medicinal Chemistry Applications

In the field of medicinal chemistry, 4-Fluoropyrrolidine derivatives, including those related to this compound, are useful for applications like dipeptidyl peptidase IV inhibitors. Singh and Umemoto (2011) highlighted the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, a class of compounds that can be converted into various useful intermediates for medicinal applications. These derivatives exhibit significant potential in developing medicinal compounds (Singh & Umemoto, 2011).

Antitumor and Anticancer Research

This compound derivatives have been studied for their antitumor properties. Denny et al. (1987) investigated derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide for in vivo antitumor activity, finding that certain derivatives, particularly those with electron-withdrawing substituents, showed promising activity against solid tumors (Denny, Atwell, Rewcastle, & Baguley, 1987). Similarly, Smolobochkin et al. (2019) synthesized novel 2-(het)arylpyrrolidine-1-carboxamides with notable anti-cancer and anti-biofilm activities, highlighting their potential as candidates for further development in anti-cancer and anti-bacterial therapies (Smolobochkin et al., 2019).

Neuroleptic Activity

This compound derivatives have also been studied for their neuroleptic properties. Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines, including those related to this compound, which showed inhibitory effects on stereotyped behavior in rats, suggesting potential as neuroleptics (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Future Directions

Pyrrolidine derivatives, including N-ethylpyrrolidine-2-carboxamide, continue to attract interest in medicinal chemistry due to their versatile structures and potential biological activities . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

Relevant Papers Several papers discuss the properties and potential applications of this compound and related compounds . These papers provide valuable insights into the synthesis, structure, and potential uses of these compounds in various fields, particularly in medicinal chemistry.

properties

IUPAC Name

N-ethylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACAMSDOZKVKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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